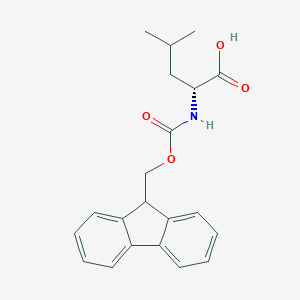

Fmoc-D-Leu-OH

Vue d'ensemble

Description

Applications De Recherche Scientifique

NPC 15199 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other compounds and in studying reaction mechanisms.

Biology: NPC 15199 is used to investigate cellular processes, particularly those involving calcium signaling and inflammation

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory properties. .

Mécanisme D'action

Target of Action

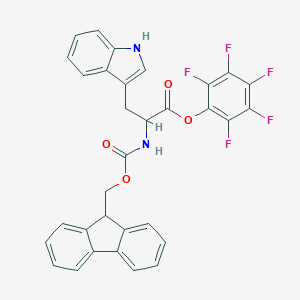

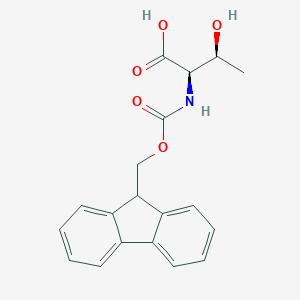

Fmoc-D-Leucine, also known as Fmoc-D-Leu-OH, is primarily used as a protecting group for amines in peptide synthesis . It is also identified as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating insulin sensitivity .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-D-Leucine serves as a base-labile protecting group. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, usually piperidine, forming a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . As a PPARγ ligand, Fmoc-D-Leucine induces insulin sensitization .

Biochemical Pathways

Fmoc-D-Leucine participates in complex self-assembly pathways to form distinct non-equilibrium structures. These structures have different functions and morphologies from their thermodynamically stable counterparts . The monomers can follow different assembly pathways to form soft materials with distinct molecular arrangements .

Pharmacokinetics

It is known that the compound is used in solid-phase peptide synthesis (spps), suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the peptide sequence it is incorporated into .

Result of Action

The use of Fmoc-D-Leucine in peptide synthesis allows for the creation of a wide variety of peptides with diverse biological activities. As a PPARγ ligand, it induces insulin sensitization, improving the body’s ability to use insulin effectively .

Action Environment

The action of Fmoc-D-Leucine can be influenced by various environmental factors. For instance, the efficiency of Fmoc group removal can be affected by the concentration of the base used . Furthermore, the self-assembly pathways and resulting structures of Fmoc-D-Leucine can be influenced by initial chemical and thermal inputs .

Analyse Biochimique

Biochemical Properties

Fmoc-D-leucine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

The effects of Fmoc-D-leucine on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptides being synthesized.

Molecular Mechanism

The molecular mechanism of action of Fmoc-D-leucine involves its role as a building block in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. This can include enzyme inhibition or activation, and changes in gene expression depending on the specific peptides being synthesized .

Metabolic Pathways

Fmoc-D-leucine is involved in the metabolic pathway of peptide synthesis It interacts with enzymes involved in this process

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de NPC 15199 implique la protection de la leucine avec un groupe 9-fluorenylméthoxycarbonyle. Le processus commence généralement par la réaction de la leucine avec le chlorure de 9-fluorenylméthoxycarbonyle en présence d'une base telle que l'hydroxyde de sodium ou la triéthylamine. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane à température ambiante. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle pour NPC 15199 ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

NPC 15199 subit diverses réactions chimiques, notamment :

Oxydation : NPC 15199 peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d'oxydation soient limitées.

Substitution : Le composé peut subir des réactions de substitution, en particulier celles impliquant le groupe fluorenylméthoxycarbonyle

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels remplaçant le groupe fluorenylméthoxycarbonyle .

Applications de recherche scientifique

NPC 15199 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans la synthèse d'autres composés et dans l'étude des mécanismes réactionnels.

Biologie : NPC 15199 est utilisé pour étudier les processus cellulaires, en particulier ceux impliquant la signalisation calcique et l'inflammation

Médecine : Le composé a des applications thérapeutiques potentielles en raison de ses propriétés anti-inflammatoires. .

Mécanisme d'action

NPC 15199 exerce ses effets principalement par la modulation des voies de signalisation calcique. Il augmente la concentration calcique intracellulaire en libérant le calcium du réticulum endoplasmique et en facilitant l'entrée du calcium dans les cellules. Ce mécanisme est particulièrement pertinent dans le contexte de ses propriétés anti-inflammatoires, car il contribue à réguler la fonction des cellules immunitaires et à réduire l'inflammation .

Comparaison Avec Des Composés Similaires

NPC 15199 fait partie d'une classe de composés connus sous le nom d'acides aminés N-(fluorenyl-9-méthoxycarbonyle). Des composés similaires comprennent :

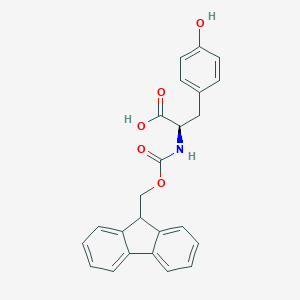

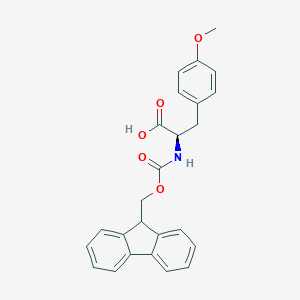

- N-(fluorenyl-9-méthoxycarbonyle)-L-phénylalanine

- N-(fluorenyl-9-méthoxycarbonyle)-L-tyrosine

Ces composés partagent des caractéristiques structurelles et des activités biologiques similaires. NPC 15199 est unique dans ses effets spécifiques sur la signalisation calcique et ses puissantes propriétés anti-inflammatoires .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-54-2 | |

| Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

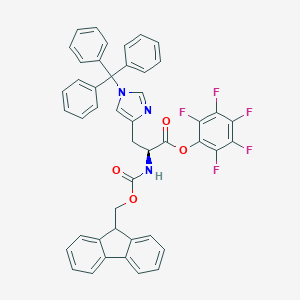

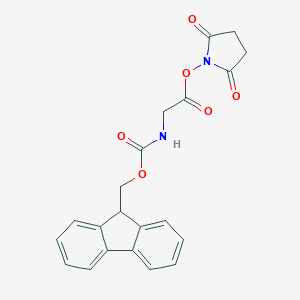

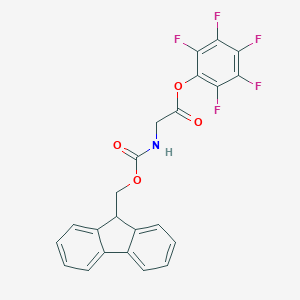

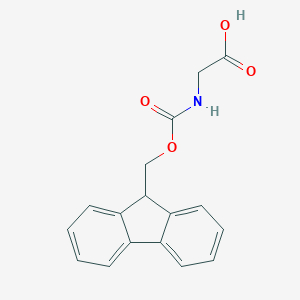

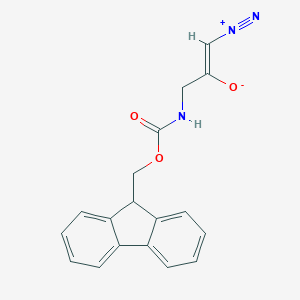

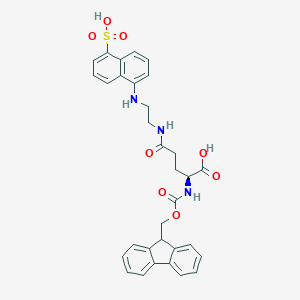

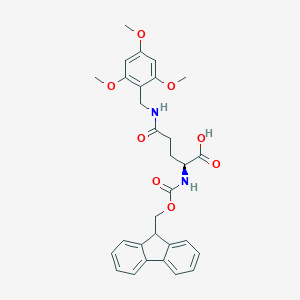

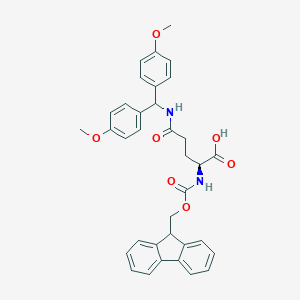

Feasible Synthetic Routes

Q1: What is the role of Fmoc-D-Leucine in the research presented in the abstract?

A1: Fmoc-D-Leucine [] is listed as one of the materials used in the study. In the context of the research, which focuses on synthesizing cyclic peptide-polymer conjugates using click chemistry, Fmoc-D-Leucine likely serves as a building block during solid-phase peptide synthesis. The "Fmoc" group acts as a temporary protecting group for the amino terminus, while the "D-Leucine" incorporates a chiral amino acid into the peptide sequence. The presence of these specific groups suggests a controlled and sequential approach to building the desired cyclic peptides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.